molecular formula C11H13N3O B3102354 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-27-6

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B3102354
M. Wt: 203.24 g/mol
InChI Key: YWPDUKXXLSWJDT-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also contains a pyrazolo[4,3-c]pyridine group, which is a type of nitrogen-containing heterocycle .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 65 °C/1 mmHg, a flash point of 104 °C, a specific gravity of 1.09 at 20/20, and a refractive index of 1.51 . Its molecular formula is C8H12N2O and its molecular weight is 152.20 .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine derivatives have been studied for their potential in cancer treatment. The compound 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was found to be notably active, demonstrating antiproliferative activity against various cancer cell lines including K562, MV4-11, and MCF-7. It was observed to induce apoptosis, a critical process for cancer treatment, through mechanisms involving the activation of caspase 9 and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) (Razmienė et al., 2021).

Kinase Inhibitory Potential

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a related class of compounds, have shown promise as kinase inhibitors, which are crucial in targeted cancer therapies. These compounds, with a heteroaromatic scaffold, align well with the requirements for ATP competitive binding to kinase enzymes. This suggests their potential utility in cancer drug discovery (Smyth et al., 2010).

Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been investigated for their use as corrosion inhibitors, particularly for mild steel in acidic environments. The study on these derivatives showed their effectiveness as mixed-type corrosion inhibitors, which is essential for extending the life of metal structures and components (Dandia et al., 2013).

Neurotropic Activity

Certain derivatives of pyrazolo[4,3-c]pyridines have been explored for their neurotropic activity. These compounds showed anxiolytic and antidepressant psychotropic activity in convulsive models, without exhibiting muscle relaxation at the studied doses. This suggests their potential in developing new treatments for neurological disorders (Dashyan et al., 2022).

properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-6-15-11(3-1)14-10-4-5-12-7-9(10)8-13-14/h4-5,7-8,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPDUKXXLSWJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195325
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

CAS RN

1416714-27-6
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
Pim kinases have been identified as promising therapeutic targets for hematologic–oncology indications, including multiple myeloma and certain leukemia. Here, we describe our …
Number of citations: 24 pubs.acs.org

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